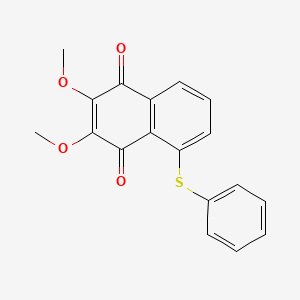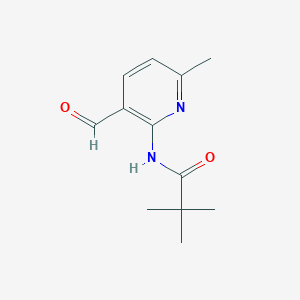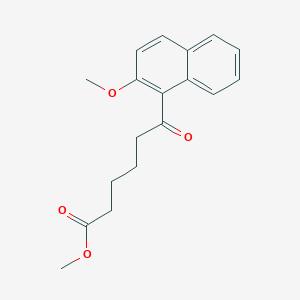
Methyl 2-methoxy-Imicro-oxo-1-naphthalenehexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate is an organic compound with a complex structure that includes a naphthalene ring, a methoxy group, and a hexanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of 2-methoxy-1-naphthaldehyde with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce production costs. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-1-naphthaldehyde or 2-methoxy-1-naphthoic acid.
Reduction: Formation of 2-methoxy-1-naphthylmethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate exerts its effects involves interactions with specific molecular targets. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially altering their activity. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
- Methyl 2-methoxy-1-naphthoate
- Methyl 2-oxo-1-naphthalenehexanoate
- Methyl 2-methoxy-1-naphthylacetate
Uniqueness
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate is unique due to the presence of both a methoxy group and a hexanoate ester on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and potential for diverse chemical reactivity.
特性
CAS番号 |
190391-69-6 |
|---|---|
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC名 |
methyl 6-(2-methoxynaphthalen-1-yl)-6-oxohexanoate |
InChI |
InChI=1S/C18H20O4/c1-21-16-12-11-13-7-3-4-8-14(13)18(16)15(19)9-5-6-10-17(20)22-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
InChIキー |
VIWOCMINMUBVTD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)CCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


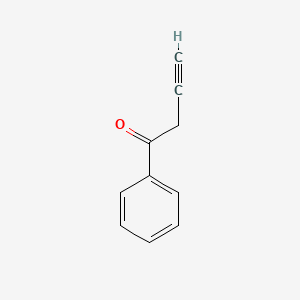
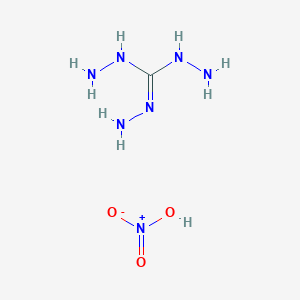
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
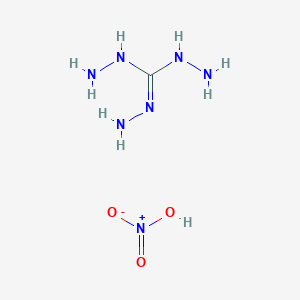
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)
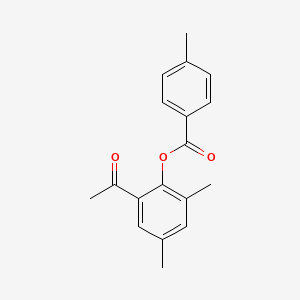
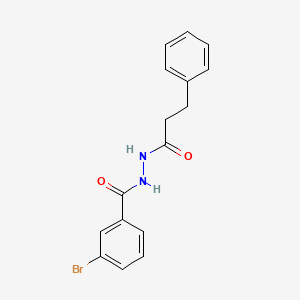


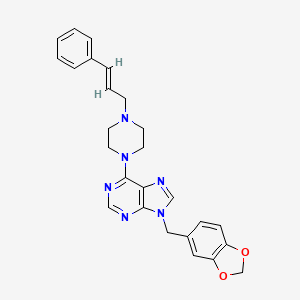
![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
